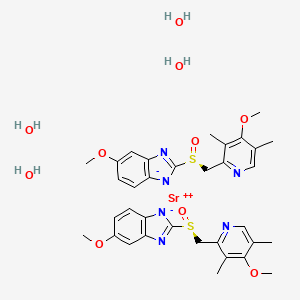

Esomeprazole strontium

Overview

Description

Esomeprazole strontium is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), healing of erosive esophagitis, and the prevention of gastric ulcers associated with nonsteroidal anti-inflammatory drugs (NSAIDs). It is a strontium salt form of esomeprazole, which is the S-isomer of omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole strontium involves reacting esomeprazole free base or its sodium, potassium, or lithium salt with a strontium source in one or more solvents . This process ensures the formation of the strontium salt of esomeprazole, which is then purified and formulated into pharmaceutical compositions.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Esomeprazole strontium undergoes various chemical reactions, including:

Oxidation: The oxidation of the corresponding prochiral sulfide to produce esomeprazole.

Substitution: Reactions involving the substitution of different functional groups on the esomeprazole molecule.

Common Reagents and Conditions:

Substitution: Various reagents can be used depending on the desired substitution, including organic peroxides and other oxidizing agents.

Major Products: The major product of these reactions is this compound, with high optical purity and efficacy .

Scientific Research Applications

Esomeprazole strontium has several scientific research applications, including:

Chemistry: Used as a model compound for studying proton pump inhibitors and their chemical properties.

Biology: Investigated for its effects on gastric acid secretion and its interactions with biological molecules.

Mechanism of Action

Esomeprazole strontium exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the enzyme, this compound effectively inhibits both basal and stimulated gastric acid secretion . This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparison with Similar Compounds

Omeprazole: A racemate of the S- and R-enantiomer, with similar efficacy in inhibiting acid secretion.

Pantoprazole: Another proton pump inhibitor with similar uses but different pharmacokinetic properties.

Lansoprazole: Similar in function but differs in its chemical structure and metabolism.

Dexlansoprazole: The R-enantiomer of lansoprazole, with a dual delayed-release formulation.

Rabeprazole: Another proton pump inhibitor with a slightly different mechanism of action.

Uniqueness: Esomeprazole strontium is unique due to its strontium salt form, which may offer different pharmacokinetic properties and potential benefits in terms of absorption and efficacy . Its specific inhibition of the H+/K±ATPase enzyme and its use in various therapeutic regimens highlight its importance in the treatment of acid-related disorders .

Properties

IUPAC Name |

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGHIAKEJNQSMS-QLGOZJDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10S2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934714-36-0 | |

| Record name | Esomeprazole strontium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESOMEPRAZOLE STRONTIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

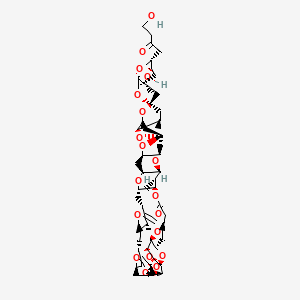

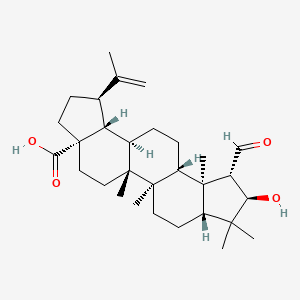

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E,1S,2R)-2-hydroxy-1-methylol-heptadec-3-enyl]formamide](/img/structure/B1257594.png)

![Methylnaltrexone [VANDF]](/img/structure/B1257599.png)

![1-[2-[2-[35-[Hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1257600.png)

![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)